Cas no 927679-54-7 (rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid)

rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid structure
927679-54-7 structure
Product Name:rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Número CAS:927679-54-7
MF:C11H17NO4
Megavatios:227.2569835186
MDL:MFCD12198680
CID:69533
PubChem ID:39871576
Update Time:2025-06-07

rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

    • (1alpha,5alpha,6alpha)-3-Azabicyclo[3.1.0]hexane-3,6-dicarboxylic acid 3-(tert-butyl) ester
    • (1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • (1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • (1S,5R)-3-tert-Butoxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • 3-Azabicyclo[3.1.0]hexane-3,6-dicarboxylic acid, 3-(1,1-dimethylethyl) ester, (1α,5α,6α)-
    • cis-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • (1R*,5S*,6r*)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid(SALTDATA: FREE)
    • (1R,5S,6S)-3-(TERT-BUTOXYCARBONYL)-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID
    • (1R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • EXO-3-BOC-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID
    • exo-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • endo-3-[(tert-butoxy)carbonyl]-3-azabic
    • 3-(1,1-Dimethylethyl) (1α,5α,6α)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate (ACI)
    • rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • exo-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • rel-(1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • AKOS025311342
    • W14273
    • Z414834464
    • endo-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • CS-0035497
    • (1R,5S,6R)-3-BOC-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • 3-Azabicyclo[3.1.0]hexane-3,6-dicarboxylic acid, 3-(1,1-dimethylethyl) ester, (1alpha,5alpha,6alpha)-
    • SCHEMBL9934208
    • (Meso-1R,5S,6S)-3-(Tert-Butoxycarbonyl)-3-Azabicyclo[3.1.0]Hexane-6-Carboxylic Acid
    • GYEQQDCMLKKYGG-DHBOJHSNSA-N
    • (MESO-1R,5S,6R)-3-(TERT-BUTOXYCARBONYL)-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID
    • (1S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • endo-3-boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • MFCD12198680
    • DTXSID00653858
    • 1401464-07-0
    • CS-0036377
    • AKOS015949518
    • 3-Azabicyclo[3.1.0]hexane-3,6-dicarboxylic acid, 3-(1,1-dimethylethyl) ester, (1alpha,5alpha,6beta)-
    • J-500484
    • (1R,5S,6s)-3-(tert-Butoxycarbonyl)-3-azabicyclo-[3.1.0]hexane-6-carboxylic acid
    • 3-AZABICYCLO[3.1.0]HEXANE-3,6-DICARBOXYLIC ACID, 3-(1,1-DIMETHYLETHYL) ESTER, (1R,5S)-
    • exo-3-Boc-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid racemate
    • ALBB-022621
    • AS-32683
    • MFCD12198805
    • Endo-(1R,5S,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • CS1608
    • SB10659
    • 927679-54-7
    • EN300-55188
    • AKOS024463241
    • W14300
    • BGC46407
    • (1Alpha,5alpha,6alpha)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylic acid 3-(tert-butyl)ester
    • AC-31178
    • AS-46534
    • (1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • ENDO-3-(TERT-BUTOXYCARBONYL)-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID
    • SCHEMBL9934205
    • rel-(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • SCHEMBL22074771
    • MDL: MFCD12198680
    • Renchi: 1S/C11H17NO4/c1-11(2,3)16-10(15)12-4-6-7(5-12)8(6)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7+,8+
    • Clave inchi: GYEQQDCMLKKYGG-JIGDXULJSA-N
    • Sonrisas: C([C@@H]1[C@H]2CN(C[C@@H]12)C(=O)OC(C)(C)C)(=O)O

Atributos calculados

  • Calidad precisa: 227.11600
  • Masa isotópica única: 227.116
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 3
  • Complejidad: 321
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 66.8
  • Xlogp3: 0.7

Propiedades experimentales

  • Denso: 1.276
  • Punto de ebullición: 355.9℃ at 760 mmHg
  • Punto de inflamación: 169°C
  • índice de refracción: 1.537
  • PSA: 66.84000
  • Logp: 1.12180

rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Información de Seguridad

rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM104897-500g
exo-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
927679-54-7 95%
500g
$11408 2021-08-06
Enamine
EN300-55188-100mg
rac(meso(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid), endo
927679-54-7 95.0%
100mg
$104.0 2022-02-28
Enamine
EN300-55188-250mg
rac(meso(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid), endo
927679-54-7 95.0%
250mg
$149.0 2022-02-28
Enamine
EN300-55188-500mg
rac(meso(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid), endo
927679-54-7 95.0%
500mg
$284.0 2022-02-28
Enamine
EN300-55188-1000mg
rac(meso(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid), endo
927679-54-7 95.0%
1g
$385.0 2022-02-28
Enamine
EN300-55188-2500mg
rac(meso(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid), endo
927679-54-7 95.0%
2500mg
$753.0 2022-02-28
Enamine
EN300-55188-5000mg
rac(meso(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid), endo
927679-54-7 95.0%
5g
$1116.0 2022-02-28
Enamine
EN300-55188-10000mg
rac(meso(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid), endo
927679-54-7 95.0%
10g
$1654.0 2022-02-28
Apollo Scientific
OR302739-1g
(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
927679-54-7 95%
1g
£55.00 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GX532-200mg
rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
927679-54-7 95+%
200mg
358.0CNY 2021-08-04

rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  0 °C; 3 h, rt
Referencia
Preparation of novel 6-pyrazolylamido-3-substituted azabicyclo[3.1.0]hexane compounds as calcium channel inhibitors
, United States, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  12 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
Referencia
Quinazoline derivatives as tyrosine kinase inhibitor, compositions, methods of making them and their use
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Synthesis and evaluation of 6-pyrazoylamido-3N-substituted azabicyclo[3,1,0]hexane derivatives as T-type calcium channel inhibitors for treatment of neuropathic pain
Kim, Jung Hyun; Nam, Ghilsoo, Bioorganic & Medicinal Chemistry, 2016, 24(21), 5028-5035

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dimethylformamide ;  16 h
1.2 Reagents: Water
Referencia
Preparation of azabicyclohexane derivatives for treating diabetes mellitus and metabolic disorders
, China, , ,

Métodos de producción 5

Condiciones de reacción
Referencia
Preparation of pyridine-3-sulfonamide derivatives as amine oxidase copper containing 3 (AOC3) inhibitors and pharmaceutical compositions and uses thereof
, World Intellectual Property Organization, , ,

rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Raw materials

rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Preparation Products

Proveedores recomendados
Hunan Well Medicine Synthesis Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hunan Well Medicine Synthesis Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Zhejiang Brunova Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Inner Mongolia Xinhong Biological Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Jinhuan Chemical CO., LTD.